N-(3-Cyanothiolan-3-YL)-2-(7-methoxynaphthalen-1-YL)acetamide
Description
“N-(3-Cyanothiolan-3-YL)-2-(7-methoxynaphthalen-1-YL)acetamide” is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, materials science, and chemical research. The compound features a naphthalene ring substituted with a methoxy group and a thiolane ring with a cyano group, connected via an acetamide linkage.
Properties
IUPAC Name |
N-(3-cyanothiolan-3-yl)-2-(7-methoxynaphthalen-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-22-15-6-5-13-3-2-4-14(16(13)10-15)9-17(21)20-18(11-19)7-8-23-12-18/h2-6,10H,7-9,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOZQONCRZAVFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CC(=O)NC3(CCSC3)C#N)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-Cyanothiolan-3-YL)-2-(7-methoxynaphthalen-1-YL)acetamide” typically involves multi-step organic reactions:
Formation of the Naphthalene Derivative: Starting with 7-methoxynaphthalene, various functionalization reactions such as nitration, reduction, and acylation can be employed to introduce the necessary functional groups.
Synthesis of the Thiolane Ring: The thiolane ring can be synthesized through cyclization reactions involving sulfur-containing reagents.
Coupling Reactions: The final step involves coupling the naphthalene derivative with the thiolane ring through an acetamide linkage, often using reagents like carbodiimides or coupling agents under controlled conditions.
Industrial Production Methods
Industrial production may involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiolane ring.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the naphthalene ring or the thiolane ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or sulfoxides.
Reduction: Formation of primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic properties such as anti-inflammatory or anticancer activities.
Biochemical Research: Used in studies involving enzyme inhibition or receptor binding.
Industry
Materials Science:
Chemical Sensors: Used in the design of sensors for detecting specific analytes.
Mechanism of Action
The mechanism of action of “N-(3-Cyanothiolan-3-YL)-2-(7-methoxynaphthalen-1-YL)acetamide” would depend on its specific application:
Pharmacological Action: May involve binding to specific receptors or enzymes, inhibiting their activity.
Catalytic Action: Acts as a ligand, facilitating the formation of active catalytic complexes.
Comparison with Similar Compounds
Similar Compounds
N-(3-Cyanothiolan-3-YL)-2-(naphthalen-1-YL)acetamide: Lacks the methoxy group, potentially altering its reactivity and applications.
N-(3-Cyanothiolan-3-YL)-2-(7-hydroxynaphthalen-1-YL)acetamide: Contains a hydroxyl group instead of a methoxy group, affecting its chemical properties.
Uniqueness
Methoxy Group: The presence of the methoxy group in “N-(3-Cyanothiolan-3-YL)-2-(7-methoxynaphthalen-1-YL)acetamide” may enhance its solubility and reactivity compared to similar compounds.
Thiolane Ring: The thiolane ring with a cyano group provides unique chemical properties, potentially making it more versatile in various reactions.
Biological Activity
N-(3-Cyanothiolan-3-YL)-2-(7-methoxynaphthalen-1-YL)acetamide is a chemical compound that has garnered attention due to its potential biological activities. This article provides a detailed examination of its biological activity, including data tables, case studies, and relevant research findings.
- Chemical Formula : C13H13NOS
- Molecular Weight : 215.25 g/mol
- CAS Number : 138113-07-2
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on methanolic extracts from various plants have shown potent antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus .
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 62.5 |
| S. aureus | 78.12 |
2. Antiproliferative Effects
The compound has also been investigated for its antiproliferative effects against cancer cell lines. In vitro studies have demonstrated its capability to inhibit the growth of human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
3. Anti-inflammatory Properties
This compound has been associated with anti-inflammatory effects, potentially through the inhibition of nitric oxide production in macrophages, a common pathway in inflammatory responses .
Case Study 1: Antibacterial Activity
In a study investigating the antibacterial potential of various flavonoids and their derivatives, this compound was tested against multiple strains of bacteria. The results indicated that the compound significantly inhibited bacterial growth, particularly against MRSA strains.
Case Study 2: Anticancer Activity
Another research effort focused on the anticancer properties of this compound demonstrated that it effectively induced apoptosis in cancer cells via the activation of caspase pathways, suggesting its potential role as a therapeutic agent in cancer treatment.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific cellular pathways involved in inflammation and cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
